molecular formula C23H26FN3O3S B2611600 Methyl 5-cyano-6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate CAS No. 442557-56-4

Methyl 5-cyano-6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2611600
CAS No.: 442557-56-4
M. Wt: 443.54
InChI Key: AJQASRNSYRAGGZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a cyano group (-CN), a carbamoyl group (NHCO-), a sulfanyl group (-SH), a fluorophenyl group (C6H4F), and a dihydropyridine ring. These functional groups could potentially give the compound a variety of interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The dihydropyridine ring, in particular, would likely have a significant impact on the overall structure of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a cyano group could potentially make the compound polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Analysis Research into dihydropyridine derivatives, including compounds with structural similarities to the requested molecule, has focused on their synthesis and structural analysis. For example, studies on compounds like Methyl 2,7,7‐Trimethyl‐4‐(3‐nitrophenyl)‐5‐oxo‐1,4,5,6,7,8‐hexahydroquinoline‐3‐carboxylate have explored the conformations of the dihydropyridine ring, demonstrating its potential for creating structurally diverse molecules with varied biological activities (Morales et al., 1996).

Electrochemical Behavior The electrochemical properties of dihydropyridines, including those derived from NAD+ model compounds, have been investigated, highlighting their potential in electrochemical applications and as models for biological redox systems (Trazza et al., 1982).

Antimicrobial and Cytotoxic Activity Research has also delved into the antimicrobial and cytotoxic potential of dihydropyridine derivatives. For instance, certain thiazolidinone, thiazoline, and thiophene derivatives, synthesized using key intermediates related to dihydropyridines, have shown promising antimicrobial activities (Gouda et al., 2010). Additionally, novel 5-methyl-4-thiopyrimidine derivatives have been synthesized for cytotoxic activity studies, indicating their potential in cancer research (Stolarczyk et al., 2018).

Lipase-Catalyzed Kinetic Resolution The kinetic resolution of dihydropyridine derivatives using lipase has been explored, suggesting applications in the enantioselective synthesis of biologically active compounds. This includes the preparation of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, demonstrating the role of dihydropyridines in asymmetric synthesis (Andzans et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

methyl 5-cyano-6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3S/c1-14-20(23(29)30-2)21(16-10-6-7-11-18(16)24)17(12-25)22(26-14)31-13-19(28)27-15-8-4-3-5-9-15/h6-7,10-11,15,21,26H,3-5,8-9,13H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQASRNSYRAGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2CCCCC2)C#N)C3=CC=CC=C3F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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